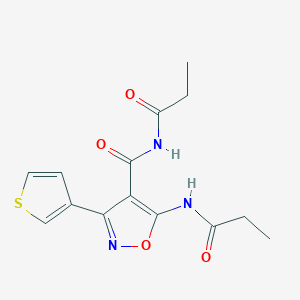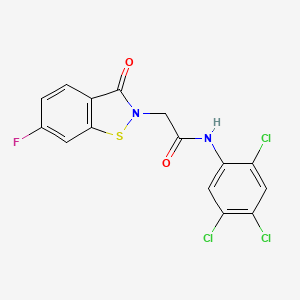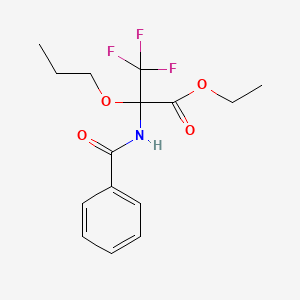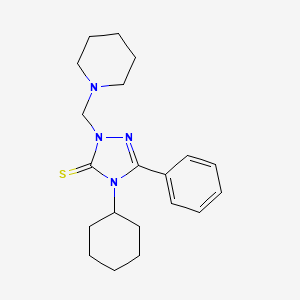![molecular formula C16H17F3N4O3 B11490650 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11490650.png)
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound characterized by its unique structural components, including a pyrazole ring substituted with nitro and methyl groups, and a butanamide moiety linked to a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, which can be synthesized via the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions. The resulting intermediate is then coupled with 3-(trifluoromethyl)phenylbutanamide through amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles, such as the use of safer solvents and reagents, might be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group on the pyrazole ring can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methyl groups on the pyrazole ring can participate in electrophilic substitution reactions, especially under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the trifluoromethyl group and the nitro-substituted pyrazole ring can impart significant biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer therapies.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties. It may also serve as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]butanamide: Lacks the nitro group, which may result in different reactivity and biological activity.
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-phenylbutanamide: Lacks the trifluoromethyl group, potentially affecting its pharmacokinetic properties.
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(methyl)phenyl]butanamide: Substitution of the trifluoromethyl group with a methyl group, altering its chemical and biological properties.
Uniqueness
The combination of the nitro-substituted pyrazole ring and the trifluoromethyl-substituted phenyl ring in 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide imparts unique chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse reactivity and potential for high biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C16H17F3N4O3 |
|---|---|
Molecular Weight |
370.33 g/mol |
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C16H17F3N4O3/c1-10-15(23(25)26)11(2)22(21-10)8-4-7-14(24)20-13-6-3-5-12(9-13)16(17,18)19/h3,5-6,9H,4,7-8H2,1-2H3,(H,20,24) |
InChI Key |
RYCKNOVNDKBZTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11490568.png)

![N-(3-chloro-2-methylphenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11490575.png)
![8-[(2-chlorophenyl)methyl]-4-fluoro-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11490586.png)

![methyl 4-(dimethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11490597.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11490606.png)



![3-methyl-N-[2,4,6-trioxo-1-(pyridin-3-ylmethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11490634.png)


![N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide](/img/structure/B11490651.png)
